molecular formula C7H19N2O2P B14654500 Propyl N,N,N',N'-tetramethylphosphorodiamidate CAS No. 52604-85-0

Propyl N,N,N',N'-tetramethylphosphorodiamidate

Cat. No.: B14654500
CAS No.: 52604-85-0
M. Wt: 194.21 g/mol
InChI Key: ZTSQNEYDQKLJJR-UHFFFAOYSA-N
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Description

Propyl N,N,N’,N’-tetramethylphosphorodiamidate is an organic compound that belongs to the class of phosphoramidates It is characterized by the presence of a phosphorodiamidate group, which consists of a phosphorus atom bonded to two nitrogen atoms and two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of propylamine with tetramethylphosphorodiamidic chloride. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Propylamine+Tetramethylphosphorodiamidic chloridePropyl N,N,N’,N’-tetramethylphosphorodiamidate+HCl\text{Propylamine} + \text{Tetramethylphosphorodiamidic chloride} \rightarrow \text{Propyl N,N,N',N'-tetramethylphosphorodiamidate} + \text{HCl} Propylamine+Tetramethylphosphorodiamidic chloride→Propyl N,N,N’,N’-tetramethylphosphorodiamidate+HCl

Industrial Production Methods

Industrial production of Propyl N,N,N’,N’-tetramethylphosphorodiamidate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous production techniques and advanced separation methods to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Propyl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.

    Reduction: It can be reduced to form phosphorodiamidate hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or one of the methyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodiamidate oxides, while reduction may produce phosphorodiamidate hydrides.

Scientific Research Applications

Propyl N,N,N’,N’-tetramethylphosphorodiamidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorodiamidate linkages.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Propyl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylphosphorodiamidate: Lacks the propyl group but has similar chemical properties.

    N,N-Dimethylphosphoramidic dichloride: Used as an intermediate in the synthesis of phosphorodiamidates.

    Propylphosphonic anhydride: Another phosphorus-containing compound with different reactivity.

Uniqueness

Propyl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to the presence of both propyl and tetramethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

52604-85-0

Molecular Formula

C7H19N2O2P

Molecular Weight

194.21 g/mol

IUPAC Name

N-[dimethylamino(propoxy)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C7H19N2O2P/c1-6-7-11-12(10,8(2)3)9(4)5/h6-7H2,1-5H3

InChI Key

ZTSQNEYDQKLJJR-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(N(C)C)N(C)C

Origin of Product

United States

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